molecular formula C21H43N5O15S B1665151 Apramycin sulfate CAS No. 65710-07-8

Apramycin sulfate

Cat. No.: B1665151
CAS No.: 65710-07-8
M. Wt: 637.7 g/mol
InChI Key: WGLYHYWDYPSNPF-RQFIXDHTSA-N
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Description

Apramycin sulfate is an aminoglycoside antibiotic primarily used in veterinary medicine to treat bacterial infections in animals. It exhibits bactericidal activity against a wide range of gram-negative bacteria. This compound is unique due to its bicyclic sugar moiety and monosubstituted deoxystreptamine structure .

Scientific Research Applications

Apramycin sulfate has several scientific research applications:

    Chemistry: Used to study antibiotic resistance mechanisms and protein synthesis inhibition.

    Biology: Investigated for its effects on bacterial ribosomal RNA and protein synthesis.

    Medicine: Explored as a potential treatment for multidrug-resistant bacterial infections.

    Industry: Utilized in veterinary medicine to treat infections in livestock

Mechanism of Action

Target of Action

Apramycin sulfate primarily targets the 16S ribosomal RNA in enteric bacteria and other eubacteria . The 16S ribosomal RNA is a component of the 30S small subunit of the bacterial ribosome, which is involved in protein synthesis. By targeting this RNA, apramycin interferes with protein synthesis, leading to bacterial death .

Mode of Action

Apramycin stands out among aminoglycosides for its unique mechanism of action. It blocks translocation, a crucial step in protein synthesis, and binds to the eukaryotic decoding site despite differences in key residues required for apramycin recognition by the bacterial target . The drug binds in the deep groove of the RNA, which forms a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine . This binding mode is distinct from aminoglycoside recognition of the bacterial target, suggesting a molecular basis for the actions of apramycin in eukaryotes and bacteria .

Biochemical Pathways

The biochemical pathway of apramycin involves the conversion of demethyl-aprosamine to aprosamine, catalyzed by a HemK family methyltransferase, AprI .

Pharmacokinetics

All fixed effect parameters are allometrically scaled to total body weight (TBW) . The clearance and steady-state volume of distribution were estimated to be 5.5 L/h and 16 L, respectively, for a typical individual with an absolute eGFR of 124 mL/min and TBW of 70 kg .

Result of Action

The result of apramycin’s action is the inhibition of protein synthesis in bacteria, leading to bacterial death. This is achieved by causing misreading of the genetic code and significantly slowing down the overall rate of protein synthesis in live bacterial cells . This dual effect on both accuracy and efficiency of protein synthesis helps to explain the bactericidal properties of apramycin .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, apramycin has been shown to have increased antibacterial activity at acidic pH, which could potentially widen its therapeutic window in the treatment of complicated urinary tract infections and acute pyelonephritis .

Safety and Hazards

Apramycin sulfate may cause skin irritation and serious eye irritation . It may also damage fertility or the unborn child . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Biochemical Analysis

Biochemical Properties

Apramycin sulfate’s mechanism of action is based on blocking translocation and its ability to bind also to the eukaryotic decoding site . It binds in the deep groove of the RNA, forming a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine . This unique binding mode of this compound at the human decoding-site RNA is distinct from aminoglycoside recognition of the bacterial target .

Cellular Effects

This compound demonstrates broad-spectrum activity and rapid multi-log CFU reduction against a variety of bacterial uropathogens, including aminoglycoside-resistant clinical isolates . The basicity of amines in the this compound molecule suggests a higher increase in positive charge at urinary pH, resulting in sustained drug uptake and bactericidal activity .

Molecular Mechanism

This compound’s mechanism of action is unique among aminoglycosides. It blocks translocation and can bind to the eukaryotic decoding site despite differences in key residues required for this compound recognition by the bacterial target . This suggests a molecular basis for the actions of this compound in eukaryotes and bacteria .

Temporal Effects in Laboratory Settings

It has been shown to have broad-spectrum activity and rapid multi-log CFU reduction against a variety of bacterial uropathogens .

Dosage Effects in Animal Models

This compound is considered safe in most species, with no mortality observed at the highest tested level of 1250 mg/kg body weight in swine . It is toxic in cats . Dosages for this compound are species-specific .

Metabolic Pathways

This compound is mainly excreted through feces in its active form, and only a small quantity is excreted in the urine . Renal elimination has been demonstrated to be the dominating elimination pathway for this compound in preclinical studies .

Transport and Distribution

This compound is administered via the drinking water or milk replacer . Drinking systems should be clean and free of rust to avoid reduction of activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of apramycin sulfate involves fermentation processes using specific strains of microorganisms. The fermentation broth is subjected to membrane dialysis, resin adsorption, resin desorption, and salifying drying to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions: Apramycin sulfate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.

    Amikacin: Known for its effectiveness against a broad spectrum of bacteria, including those resistant to other aminoglycosides.

    Tobramycin: Used to treat various bacterial infections, particularly in cystic fibrosis patients.

Uniqueness of Apramycin Sulfate: this compound stands out due to its unique bicyclic sugar moiety and monosubstituted deoxystreptamine structure. This distinct structure contributes to its lower toxicity and minimal cross-resistance compared to other aminoglycosides .

Properties

IUPAC Name

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLYHYWDYPSNPF-RQFIXDHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37321-09-8 (Parent)
Record name Apramycin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65710-07-8
Record name Apramycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65710-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apramycin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apramycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name APRAMYCIN SULFATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Apramycin sulfate?

A1: this compound is an aminoglycoside antibiotic that exerts its antibacterial activity by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. [, , ] This binding interferes with protein synthesis, ultimately leading to bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they refer to its chemical structure as an aminocyclitol. [] Further research in chemical databases would be necessary to obtain the exact molecular formula and weight.

Q3: What analytical methods are commonly employed for the determination of this compound?

A3: Several analytical methods have been developed and validated for the quantification of this compound. These include:

  • High-performance liquid chromatography (HPLC): HPLC coupled with various detection methods, such as pre-column derivatization and UV detection, has been widely utilized. [, ]
  • Microbiological assay: This method utilizes the inhibitory effect of this compound on the growth of susceptible microorganisms. [, ]
  • Polarimetry: This method exploits the optical activity of this compound to determine its concentration. [, ]
  • Turbidimetry: This method measures the turbidity caused by bacterial growth inhibition by this compound. []

Q4: What is the bioavailability of this compound in pigs after different routes of administration?

A4: Studies in pigs have shown that the bioavailability of this compound varies depending on the route of administration:

  • Intramuscular injection: Bioavailability is high, reaching approximately 88%. []
  • Oral administration: Bioavailability is significantly lower, around 3%. []

Q5: What are the pharmacokinetic parameters of this compound in pigs after intramuscular injection?

A5: Following intramuscular injection at 20 mg/kg in piglets, the following pharmacokinetic parameters were observed: []

    Q6: What are the clinical applications of this compound in veterinary medicine?

    A6: this compound is primarily used in veterinary medicine for the treatment of bacterial infections, particularly those caused by Gram-negative bacteria. Specific applications include:

    • Treatment of diarrhea in calves: this compound, in combination with Tylosin tartrate, has shown better efficacy than Norfloxacin hydrochloride. []
    • Control of bacterial infections in poultry: this compound is effective against Escherichia coli infections in chickens. [, , ]

    Q7: Is there evidence of bacterial resistance to this compound?

    A7: While this compound has been shown to be effective against certain bacteria, there is evidence of emerging resistance. Studies have reported varying degrees of resistance to this compound among Escherichia coli strains. []

    Q8: Does this compound interact with other antibacterial drugs?

    A9: In vitro studies have demonstrated that this compound exhibits synergistic antibacterial activity when combined with certain antibiotics against Escherichia coli strains from swine and chicken. [] Synergism was observed with Penicillin, Amoxicillin, Doxycycline, and Erythromycin thiocyanate. []

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